molecular formula C22H16Cl2N2O2 B4948316 2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B4948316
M. Wt: 411.3 g/mol
InChI Key: CXVVXUPDTJUTBA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the regulation of cell proliferation and survival, making it a target for cancer therapy. This compound 11-7082 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Mechanism of Action

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue in the active site of the IKKβ kinase, which is responsible for the phosphorylation and activation of the NF-κB inhibitor protein IκBα. This modification prevents the phosphorylation of IκBα, leading to its stabilization and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the growth of cancer cells. This compound 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 is a highly specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound 11-7082 has been shown to have off-target effects, such as the inhibition of proteasome activity, which can complicate the interpretation of experimental results. Additionally, this compound 11-7082 has poor solubility in water, which can limit its use in certain experimental setups.

Future Directions

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 has shown promise as a therapeutic agent for the treatment of various inflammatory and cancerous conditions. Future research could focus on the development of more potent and specific inhibitors of NF-κB activation, as well as the identification of biomarkers that could predict patient response to this compound 11-7082 treatment. Additionally, the potential use of this compound 11-7082 in combination with other therapeutic agents could be explored to enhance its efficacy and reduce side effects.

Synthesis Methods

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide 11-7082 is a synthetic compound that can be synthesized through a multi-step process. The synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-ethyl-2-aminobenzoxazole in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminophenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification through column chromatography.

Properties

IUPAC Name

2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c1-2-13-3-10-20-19(11-13)26-22(28-20)14-4-7-16(8-5-14)25-21(27)17-9-6-15(23)12-18(17)24/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVVXUPDTJUTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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